
1-(1-Adamantyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Adamantyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea, also known as AHB, is a synthetic compound that has been studied for its potential applications in various scientific fields. AHB is a white crystalline solid that is soluble in water and has a molecular weight of 329.47 g/mol.
作用机制
The mechanism of action of 1-(1-Adamantyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea is not fully understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of cholesterol and other lipids, such as HMG-CoA reductase and squalene synthase. 1-(1-Adamantyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea may also modulate ion channels and receptors in the nervous system, such as the NMDA receptor and the TRPV1 ion channel. 1-(1-Adamantyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
1-(1-Adamantyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea has been shown to have a range of biochemical and physiological effects, including the inhibition of cholesterol and lipid biosynthesis, modulation of ion channels and receptors in the nervous system, activation of the AMPK pathway, and anti-inflammatory and anti-cancer properties. 1-(1-Adamantyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea has also been shown to have antioxidant and neuroprotective effects, and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
One advantage of 1-(1-Adamantyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea is its relatively simple synthesis method, which makes it readily available for laboratory experiments. 1-(1-Adamantyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea is also soluble in water and has a low toxicity profile, which makes it suitable for in vitro and in vivo studies. However, one limitation of 1-(1-Adamantyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea is its relatively low potency compared to other inhibitors of cholesterol and lipid biosynthesis, which may limit its effectiveness in certain applications.
未来方向
There are several future directions for research on 1-(1-Adamantyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea, including the development of more potent analogs and derivatives, the investigation of its potential applications in the treatment of neurodegenerative diseases, and the exploration of its mechanism of action in more detail. Other potential future directions include the investigation of 1-(1-Adamantyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea's potential applications in the treatment of cancer and other diseases, and the development of new synthetic methods for 1-(1-Adamantyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea and related compounds.
合成方法
The synthesis of 1-(1-Adamantyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea involves the reaction of 1-adamantylisocyanate with 2-hydroxy-4-methylsulfanylbutylamine in the presence of a suitable solvent, such as dichloromethane or ethyl acetate. The reaction is typically carried out at room temperature under an inert atmosphere, and the product is purified by recrystallization or column chromatography. The yield of 1-(1-Adamantyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea can vary depending on the reaction conditions, but typically ranges from 40% to 70%.
科学研究应用
1-(1-Adamantyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. In particular, 1-(1-Adamantyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea has been investigated as a potential inhibitor of enzymes involved in the biosynthesis of cholesterol and other lipids, as well as a modulator of ion channels and receptors in the nervous system. 1-(1-Adamantyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea has also been studied for its potential anti-inflammatory and anti-cancer properties.
属性
IUPAC Name |
1-(1-adamantyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O2S/c1-21-3-2-14(19)10-17-15(20)18-16-7-11-4-12(8-16)6-13(5-11)9-16/h11-14,19H,2-10H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLLTHHBONKRSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(CNC(=O)NC12CC3CC(C1)CC(C3)C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Adamantan-1-yl)-3-[2-hydroxy-4-(methylsulfanyl)butyl]urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid hydrochloride](/img/structure/B2787731.png)

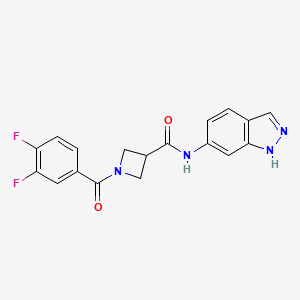
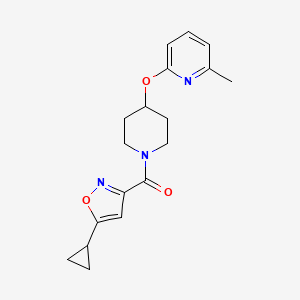
![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B2787735.png)
![N'-(1,2-Oxazol-3-yl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2787737.png)
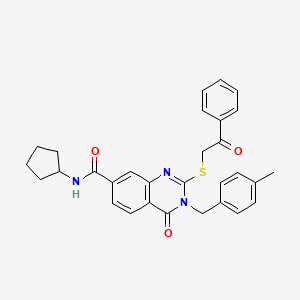
![Benzo[d]thiazol-2-yl(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2787739.png)
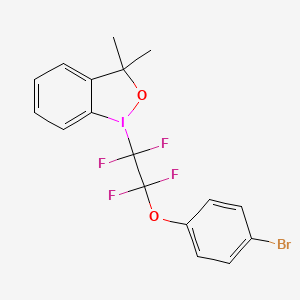

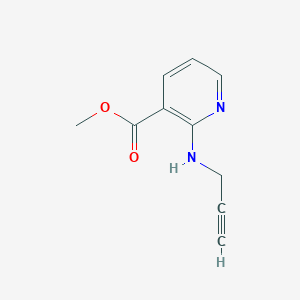
![N-[2-(diethylamino)ethyl]-N'-[2-(4-fluorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2787749.png)
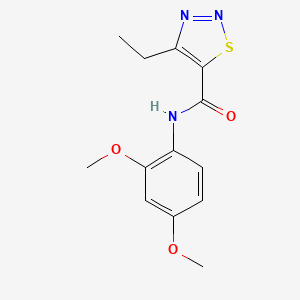
![(4-((6-Methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2787751.png)